molecular formula C14H12N2O3S B8414959 (4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester

(4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester

Cat. No. B8414959
M. Wt: 288.32 g/mol
InChI Key: FRYWLAGYUSBTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

ethyl 2-(4-oxo-3H-[1]benzothiolo[2,3-d]pyrimidin-7-yl)acetate

InChI

InChI=1S/C14H12N2O3S/c1-2-19-11(17)6-8-3-4-9-10(5-8)20-14-12(9)13(18)15-7-16-14/h3-5,7H,2,6H2,1H3,(H,15,16,18)

InChI Key

FRYWLAGYUSBTBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)C3=C(S2)N=CNC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-7-yl)acetate (5 g, 17.10 mmol, from step 2) was added to DDQ (9.71 g, 42.76 mmol, 2.5 equiv) in 1,4-dioxane (50 mL) solution under argon. The reaction mixture was heated to 90° C. for 15 h. The mixture was then allowed to cool to rt and the brown solid precipitated from solution. The solid was filtered and washed with 1,4-dioxane (2×30 mL). The filtrate was concentrated in vacuo. Saturated aqueous NaHCO3 (150 mL) was then slowly poured into the concentrated filtrate at 0° C. The mixture was stirred at 0° C. for 10 min then extracted with DCM (3×300 mL). The combined organic layer was washed with saturated aqueous NaHCO3 (100 mL), brine (30 mL) and dried (Na2SO4), then concentrated in vacuo. Ethyl ether (2×15 mL) was used to triturated the product. After drying, 1.78 g (6.18 mmol, 35%) of the desired product was obtained as a brown solid and it was used without further purification. 1H-NMR (CD3OD) δ 8.46 (d, J=8.1 Hz, 1H), 8.18 (s, 1H), 7.84 (s, 1H), 7.43 (d, J=8.2 Hz, 1H), 4.14 (q, 2H), 3.79 (s, 2H), 1.25 (t, 3H), LCMS RT=2.52 min, [M+H]+=289
Name
(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-7-yl)acetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

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